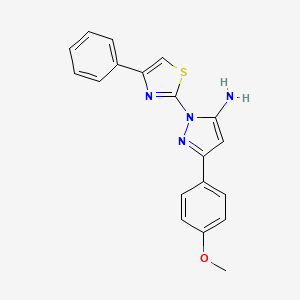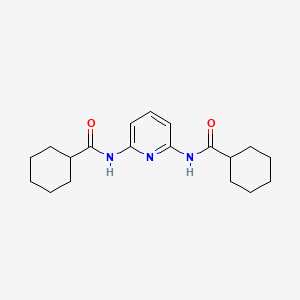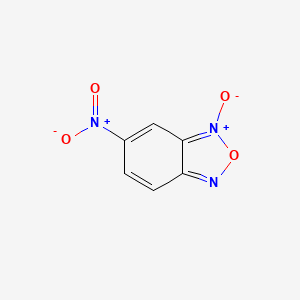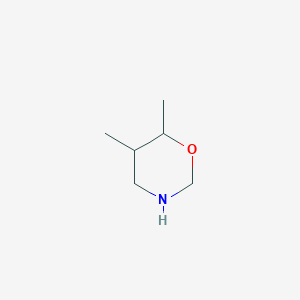
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethoxybenzohydrazide with chloroacetyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction:
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine-substituted oxadiazole derivative.
科学的研究の応用
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate the interactions of oxadiazole derivatives with biological targets.
作用機序
The mechanism of action of 3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are typically identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole: Lacks the ethoxy group, which may affect its reactivity and biological activity.
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxy group instead of an ethoxy group, which can influence its electronic properties and interactions with biological targets.
Uniqueness
3-(Chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the ethoxy group, which can enhance its solubility and modify its electronic properties. This can lead to differences in reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
926230-16-2 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC名 |
3-(chloromethyl)-5-(3-ethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-4-8(6-9)11-13-10(7-12)14-16-11/h3-6H,2,7H2,1H3 |
InChIキー |
MUWWFZJCJMBKFF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1)C2=NC(=NO2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3-Bromophenyl)diazenyl]-1,3-benzenediamine](/img/structure/B14152402.png)
![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14152409.png)


![4-[[[2-[[[2-Oxo-2-(phenylmethoxy)ethyl]amino]carbonyl]phenyl]amino]sulfonyl]phenyl 2,2-dimethylpropanoate](/img/structure/B14152432.png)


![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)

![2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B14152482.png)
![2-amino-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-5-(4-fluorophenyl)-1-methyl-1H-imidazol-3-ium](/img/structure/B14152483.png)

